![molecular formula C7H8N2O2 B2478544 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione CAS No. 132332-43-5](/img/structure/B2478544.png)
6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione, also known as CPP, is a widely studied compound in the field of neuroscience. CPP is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory.
Scientific Research Applications
Antimicrobial Agents
Pyrrolopyrimidine derivatives exhibit significant antimicrobial properties. Researchers have identified compounds with this scaffold as effective against bacteria, fungi, and viruses. Notably, pyrrolo[1,2-a]pyrazine derivatives have demonstrated antibacterial and antifungal activities, making them potential candidates for novel antimicrobial agents .
Antitumor and Anticancer Activity
Pyrrolopyrimidines have shown promise as antitumor and anticancer agents. They may inhibit kinases involved in cell proliferation and survival. For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit kinase inhibition activity . Researchers are investigating their potential in targeted cancer therapies.
ATR Kinase Inhibition
ATR (Ataxia Telangiectasia and Rad3-related) kinase is essential for cell viability during DNA replication. Inhibiting ATR selectively kills cancer cells with DNA repair defects. Some pyrrolopyrimidine derivatives have been designed as ATR inhibitors, showing potential in cancer treatment .
While these applications highlight the versatility of pyrrolopyrimidines, it’s essential to continue research to uncover additional uses and optimize their properties. The scaffold’s attractive features make it a promising area for drug discovery and medicinal chemistry . If you’d like more information on any specific field, feel free to ask! 🌟
Mechanism of Action
Target of Action
The primary target of 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione interacts with RIPK1, inhibiting its activity . This inhibition is achieved by the compound binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This interaction results in a potent anti-necroptotic activity in both human and mouse cellular assays .
Biochemical Pathways
The inhibition of RIPK1 by 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione affects the necroptosis pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is associated with inflammatory diseases, neurodegenerative diseases, and cancers . By inhibiting RIPK1, the compound can effectively mitigate these conditions .
Result of Action
The result of the action of 6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is the potent inhibition of necroptosis in both human and mouse cellular assays . This inhibition is achieved through the compound’s interaction with RIPK1 .
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-5-2-1-3-9(5)7(11)8-6/h4H,1-3H2,(H,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXGCRJJPWXXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)NC(=O)N2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h,2h,3h,5h,6h,7h-Pyrrolo[1,2-c]pyrimidine-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

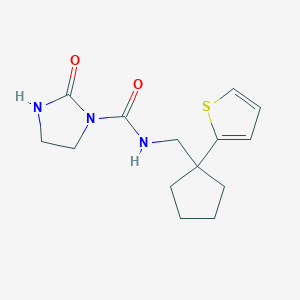
![N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide](/img/structure/B2478463.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2478466.png)
![2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2478469.png)
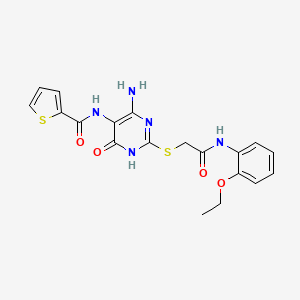

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2478476.png)

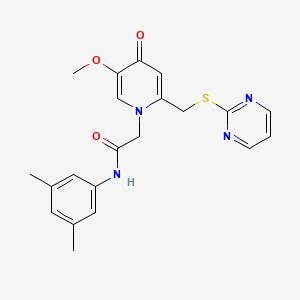
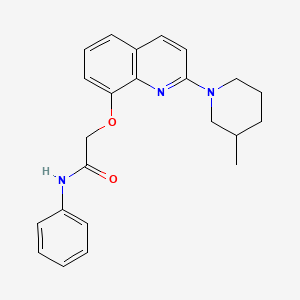
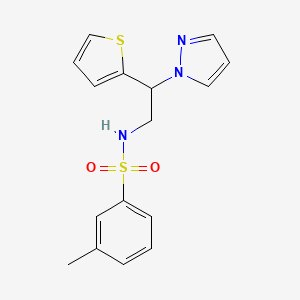

![Ethyl 4-((4-((6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2478483.png)
![Ethyl 4-[4-[(4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2478484.png)